Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that the lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, can be achieved through various methodologies. One common approach involves the use of radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Transition metal-catalyzed reactions and oxidative coupling are also employed to achieve the desired substitution patterns .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Indolizine derivatives undergo various chemical reactions, including:
Oxidation: Indolizine compounds can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert indolizine derivatives into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., cerium(III) salts), reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized indolizine derivatives, while substitution reactions can introduce new functional groups into the indolizine scaffold .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar indole nucleus and exhibit diverse biological activities.
Imidazole derivatives: Contain a five-membered ring with nitrogen atoms and have broad chemical and biological properties.
Uniqueness
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to its specific structure, which combines an indolizine core with a methoxyphenyl and azepanone moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
indolizin-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-26-21-10-8-17(9-11-21)18-6-2-4-13-24(15-18)22(25)19-14-20-7-3-5-12-23(20)16-19/h3,5,7-12,14,16,18H,2,4,6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQIDNFOJAXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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